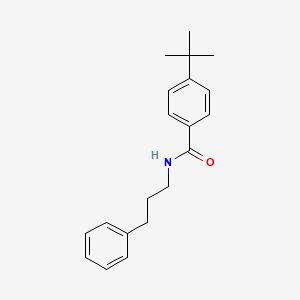![molecular formula C19H18N2O4 B4847319 3-({4-[(cyclopropylcarbonyl)amino]benzoyl}amino)-4-methylbenzoic acid](/img/structure/B4847319.png)
3-({4-[(cyclopropylcarbonyl)amino]benzoyl}amino)-4-methylbenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-({4-[(cyclopropylcarbonyl)amino]benzoyl}amino)-4-methylbenzoic acid is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. This compound is commonly referred to as CPABAM and is a member of the benzamide class of drugs. The purpose of
Mecanismo De Acción
The mechanism of action of CPABAM is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in cancer cell growth and neurodegeneration. Specifically, CPABAM has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a critical role in the regulation of gene expression. By inhibiting HDACs, CPABAM may alter the expression of genes that are involved in cancer cell growth and neurodegeneration.
Biochemical and Physiological Effects
CPABAM has been shown to have a number of biochemical and physiological effects, including the inhibition of cancer cell growth, the induction of apoptosis (programmed cell death), and the inhibition of angiogenesis (the formation of new blood vessels). In addition, CPABAM has been shown to have neuroprotective effects, including the prevention of neuronal death and the reduction of inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of CPABAM for lab experiments is its specificity for HDAC inhibition, which makes it a useful tool for studying the role of HDACs in cancer and neurodegenerative diseases. However, one limitation of CPABAM is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for research on CPABAM. One area of focus is the development of more efficient and scalable synthesis methods for the compound. Another area of focus is the identification of specific molecular targets of CPABAM and the elucidation of its mechanism of action. In addition, future research could explore the potential applications of CPABAM in combination with other drugs or therapies for cancer and neurodegenerative diseases. Finally, further studies are needed to evaluate the safety and efficacy of CPABAM in human clinical trials.
In conclusion, CPABAM is a promising compound with potential applications in the treatment of cancer and neurodegenerative diseases. Its specificity for HDAC inhibition makes it a useful tool for scientific research, and further studies are needed to fully understand its mechanism of action and potential clinical applications.
Métodos De Síntesis
The synthesis of CPABAM involves the reaction of 4-methylbenzoic acid with cyclopropylcarbonyl chloride, followed by the reaction of the resulting intermediate with 4-aminobenzoic acid. The final product is obtained after purification through recrystallization. The synthesis of CPABAM has been optimized to improve yield and purity, and it has been reported in several scientific publications.
Aplicaciones Científicas De Investigación
CPABAM has been studied for its potential applications in cancer treatment, as well as in the treatment of other diseases such as Alzheimer's and Parkinson's. The compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, and it has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Propiedades
IUPAC Name |
3-[[4-(cyclopropanecarbonylamino)benzoyl]amino]-4-methylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c1-11-2-3-14(19(24)25)10-16(11)21-18(23)13-6-8-15(9-7-13)20-17(22)12-4-5-12/h2-3,6-10,12H,4-5H2,1H3,(H,20,22)(H,21,23)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGDRVERHAIUVKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)O)NC(=O)C2=CC=C(C=C2)NC(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[[4-(Cyclopropanecarbonylamino)benzoyl]amino]-4-methylbenzoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![dimethyl 5-{[({2-[(4-chlorophenyl)thio]ethyl}amino)carbonothioyl]amino}isophthalate](/img/structure/B4847236.png)
![N'-{[5-(3-chlorophenyl)-2-furyl]methylene}-2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanohydrazide](/img/structure/B4847241.png)
![5-{[5-(dimethylamino)-2-furyl]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4847247.png)
![2-{[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-iodo-2,6-dimethylphenyl)acetamide](/img/structure/B4847262.png)


![1-[3-(2-chlorophenoxy)propyl]-4-(2-naphthylsulfonyl)piperazine](/img/structure/B4847277.png)
![N-[3-(4-oxo-3(4H)-quinazolinyl)propyl]-2-pyrazinecarboxamide](/img/structure/B4847280.png)
![1-[(5-chloro-2-thienyl)carbonyl]-4-(2-pyridinyl)piperazine](/img/structure/B4847285.png)
![1-ethyl-5-methyl-N-[1-(2-methylbenzyl)-1H-1,2,4-triazol-3-yl]-1H-pyrazole-4-sulfonamide](/img/structure/B4847290.png)
![N-(2,2,6,6-tetramethyl-4-piperidinyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B4847293.png)
![2-hydroxy-N'-[1-(3-methylphenyl)ethylidene]-1-naphthohydrazide](/img/structure/B4847297.png)
![N-[2-[5-(3-nitrophenyl)-2-furyl]-1-(1-piperidinylcarbonyl)vinyl]benzamide](/img/structure/B4847310.png)
![N-ethyl-2-[(methylsulfonyl)(phenyl)amino]butanamide](/img/structure/B4847315.png)